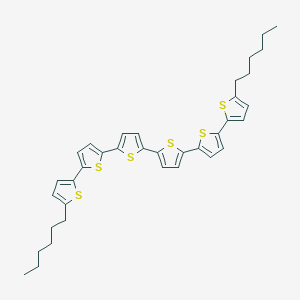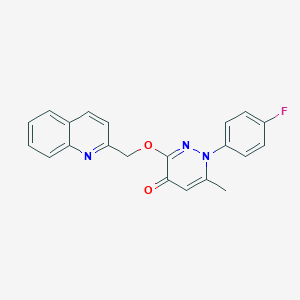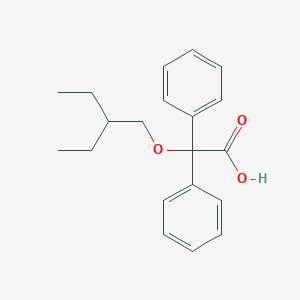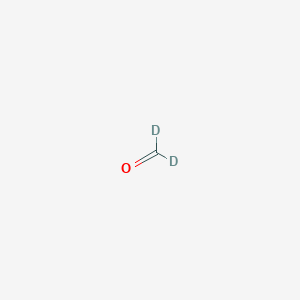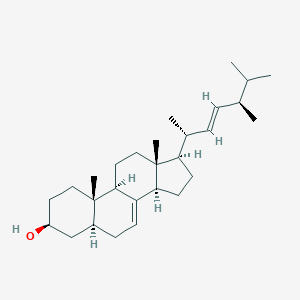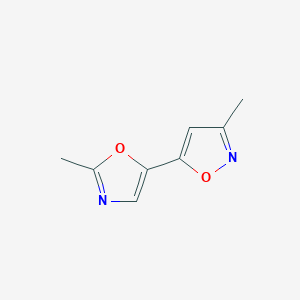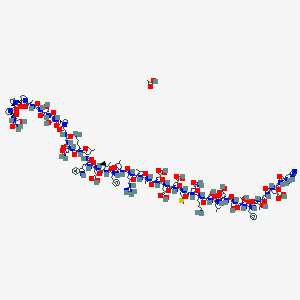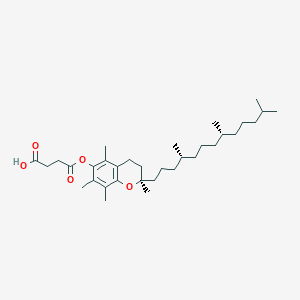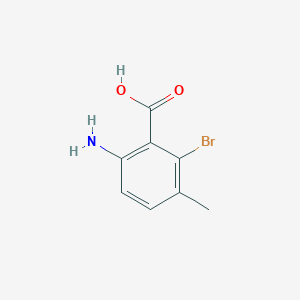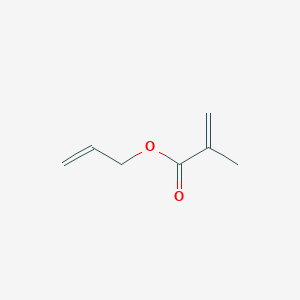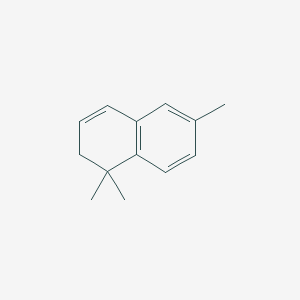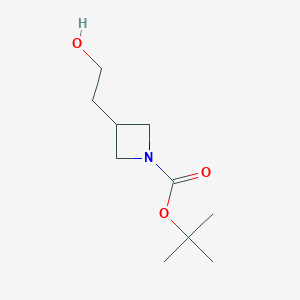![molecular formula C10H12 B124427 5-Prop-1-ynylbicyclo[2.2.1]hept-2-ene CAS No. 149440-54-0](/img/structure/B124427.png)
5-Prop-1-ynylbicyclo[2.2.1]hept-2-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Prop-1-ynylbicyclo[2.2.1]hept-2-ene, commonly known as PBH, is a bicyclic compound that has attracted attention in the field of chemistry due to its unique structure and potential applications. PBH is a highly strained molecule with a triple bond and a bridged ring system, which makes it a challenging compound to synthesize. However, its unique structure also makes it a promising candidate for various scientific research applications.
科学的研究の応用
PBH has several potential scientific research applications due to its unique structure. One of the most promising applications is in the field of organic electronics. PBH has been shown to have excellent charge transport properties, making it a promising candidate for use in organic electronic devices such as solar cells and light-emitting diodes.
作用機序
The mechanism of action of PBH is not well understood. However, it is believed that PBH interacts with biological systems by binding to proteins and enzymes. This interaction may lead to changes in the activity of these proteins and enzymes, which can have biochemical and physiological effects.
生化学的および生理学的効果
PBH has been shown to have several biochemical and physiological effects. In one study, PBH was found to inhibit the activity of a specific enzyme called acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition may lead to an increase in acetylcholine levels, which can have various physiological effects such as improved cognitive function.
実験室実験の利点と制限
PBH has several advantages and limitations for lab experiments. One of the advantages is its unique structure, which makes it a promising candidate for various scientific research applications. However, its highly strained structure also makes it a challenging compound to synthesize, which can limit its use in some experiments. Additionally, PBH is a relatively new compound, and its mechanism of action and potential side effects are not well understood, which can limit its use in some experiments.
将来の方向性
There are several future directions for research on PBH. One direction is to further investigate its potential applications in organic electronics. Another direction is to study its mechanism of action and potential side effects in more detail. Additionally, PBH could be used as a starting material to synthesize other novel compounds with unique structures and potential applications. Overall, PBH is a promising compound with several potential scientific research applications, and further research is needed to fully understand its properties and potential.
合成法
PBH is a challenging compound to synthesize due to its highly strained structure. However, several methods have been developed to synthesize PBH. One of the most common methods is the Diels-Alder reaction of cyclopentadiene and acetylene. This method involves the reaction of cyclopentadiene with acetylene in the presence of a catalyst, which leads to the formation of PBH. Another method involves the reaction of cyclopentadiene with propargyl chloride in the presence of a base, which also leads to the formation of PBH.
特性
CAS番号 |
149440-54-0 |
|---|---|
製品名 |
5-Prop-1-ynylbicyclo[2.2.1]hept-2-ene |
分子式 |
C10H12 |
分子量 |
132.2 g/mol |
IUPAC名 |
5-prop-1-ynylbicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C10H12/c1-2-3-9-6-8-4-5-10(9)7-8/h4-5,8-10H,6-7H2,1H3 |
InChIキー |
VXWHUQYJOJUPIJ-UHFFFAOYSA-N |
SMILES |
CC#CC1CC2CC1C=C2 |
正規SMILES |
CC#CC1CC2CC1C=C2 |
同義語 |
Bicyclo[2.2.1]hept-2-ene, 5-(1-propynyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



